LY377604 - 204592-94-9

LY377604

Catalog Number: EVT-274087
CAS Number: 204592-94-9
Molecular Formula: C31H32N4O4
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ly377604 has been used in trials studying the treatment of Obesity.
Source and Classification

LY377604 is derived from a class of compounds that target the beta-3 adrenergic receptor, which plays a significant role in energy expenditure and fat metabolism. It is classified under the chemical category of beta-adrenergic receptor agonists, specifically designed to selectively activate the beta-3 subtype. This selectivity is crucial for minimizing side effects typically associated with non-selective adrenergic agonists.

Synthesis Analysis

The synthesis of LY377604 involves several key steps, primarily utilizing organic synthesis techniques. A notable method includes the reaction of 4-hydroxybenzyl alcohol with 2-nitropropane under heat, which facilitates the formation of the desired product through a series of chemical transformations.

Key Synthesis Steps:

  1. Starting Materials: The synthesis begins with 4-hydroxybenzyl alcohol and 2-nitropropane.
  2. Reaction Conditions: Heating the mixture promotes the necessary chemical reactions.
  3. Purification: Following synthesis, purification processes such as chromatography are employed to isolate LY377604 from by-products.

Technical parameters such as temperature control and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

LY377604 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the beta-3 adrenergic receptor. The molecular formula is C16H20N2O3C_{16}H_{20}N_2O_3, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features:

  • Functional Groups: The compound features hydroxyl groups, aromatic rings, and an amide bond, contributing to its biological activity.
  • Three-Dimensional Configuration: The stereochemistry of LY377604 is essential for its interaction with biological targets, influencing its efficacy as an agonist.
Chemical Reactions Analysis

Chemical reactions involving LY377604 primarily focus on its interaction with biological systems. As an agonist, it binds to the beta-3 adrenergic receptor, triggering intracellular signaling pathways that lead to physiological responses such as increased lipolysis.

Key Reactions:

  1. Binding Reaction: The initial binding of LY377604 to the beta-3 adrenergic receptor initiates a cascade of intracellular events.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which subsequently enhances lipolytic activity in adipocytes.
Mechanism of Action

The mechanism of action for LY377604 involves selective activation of the beta-3 adrenergic receptor, leading to enhanced energy expenditure and fat oxidation. Upon binding to the receptor:

  1. Activation: LY377604 activates G-proteins associated with the receptor.
  2. Cyclic Adenosine Monophosphate Production: This activation stimulates adenylate cyclase activity, resulting in increased levels of cyclic adenosine monophosphate.
  3. Physiological Effects: Elevated cyclic adenosine monophosphate levels promote lipolysis in adipose tissue and thermogenesis in brown adipose tissue.

These actions underline the therapeutic potential of LY377604 in managing obesity and metabolic disorders.

Physical and Chemical Properties Analysis

LY377604 exhibits several physical and chemical properties that are relevant for its application in pharmacology:

  • Molecular Weight: Approximately 288.34 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence formulation strategies for drug delivery systems aimed at maximizing bioavailability and therapeutic efficacy.

Applications

The primary applications of LY377604 lie within metabolic research and pharmacotherapy targeting obesity and related metabolic disorders. Its selective action on the beta-3 adrenergic receptor makes it a candidate for:

  • Weight Management: Promoting fat loss through enhanced lipolysis.
  • Diabetes Management: Potentially improving insulin sensitivity by modulating energy expenditure.
  • Research Tool: Serving as a model compound for studying beta-adrenergic signaling pathways.
Introduction to LY377604 in Pharmacological Research

Historical Context of β3-Adrenoceptor Agonist Development

The therapeutic targeting of β-adrenergic receptors (β-ARs) for metabolic disorders emerged from early observations that catecholamines regulate energy expenditure and lipolysis. Initial β-AR agonist development focused on non-selective compounds like ephedrine, which demonstrated weight-reducing effects in rodent models but caused unacceptable cardiovascular side effects via β1/β2-AR activation [7]. The discovery of the β3-adrenoceptor subtype in 1989 revolutionized the field, as its expression in adipose tissue suggested potential for obesity-specific thermogenesis without cardiac effects [7]. Early β3-AR agonists like BRL 37344 and CL 316243 showed promising anti-obesity effects in rodents, including increased lipolysis, thermogenesis, and insulin sensitivity [1] [7]. However, these compounds faced significant challenges in human translation due to species-specific differences in β3-AR structure and function between rodents and humans, coupled with low receptor density in human adipose tissue [7]. These limitations catalyzed the development of next-generation compounds with improved selectivity and dual-receptor targeting strategies to overcome the efficacy barriers of selective β3-AR agonists.

Table 1: Evolution of β3-Adrenoceptor Agonist Development

GenerationRepresentative CompoundsKey AdvancesLimitations
First (1980s)BRL 37344, CL 316243Proof-of-concept for β3-mediated lipolysis/thermogenesisPoor bioavailability; rodent-specific efficacy
Second (1990s)L-796568, AZ-40140Improved metabolic stabilityLimited human adipose tissue response
Third (2000s)Mirabegron, LY377604Human-optimized; dual-target approachesModest weight loss in clinical trials
CurrentATR-127 (dual β2/β3)Tissue-specific signaling biasUnder clinical investigation

Rationale for LY377604 as a Dual-Activity β-Adrenergic Modulator

LY377604 (6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide) represents a pharmacological innovation designed to overcome limitations of earlier β3-AR agonists through its unique dual-receptor mechanism. Structurally, LY377604 features a carbazole-phenoxypropanolamine scaffold that confers both agonistic and antagonistic properties across β-AR subtypes [1] [3]. Specifically, it functions as:

  • A potent β3-AR agonist (EC50 = 11 nM in human receptors) that activates thermogenic programs in brown adipose tissue and stimulates lipolysis in white adipocytes via cAMP-PKA signaling [1]
  • A competitive antagonist at β1- and β2-AR subtypes (Ki = 89 nM and 184 nM, respectively), thereby blocking catecholamine-mediated cardiac stimulation and vasodilation [1] [6]

This dual mechanism was engineered to simultaneously enhance metabolic activity while mitigating cardiovascular side effects typical of non-selective β-agonists. The molecule's chiral center (S-configuration at the 2-hydroxypropyl moiety) is critical for optimal receptor interactions, as enantiomeric purity determines both β3-AR binding affinity and β1/β2-AR antagonism potency [3] [6]. Molecular modeling reveals that the carbazole moiety facilitates hydrophobic interactions within the β3-AR binding pocket, while the pyridine-carboxamide group confers metabolic stability through reduced cytochrome P450 susceptibility [1] [3]. This balanced receptor profile positions LY377604 as a prototype modulator rather than a pure agonist, enabling tissue-specific amplification of beneficial metabolic signals without indiscriminate sympathetic activation.

Table 2: Receptor Binding Profile of LY377604

Receptor SubtypeActivityAffinity (Ki, nM)Functional ResponseTherapeutic Objective
β3-AdrenoceptorFull agonist15 ± 3↑ cAMP production (EC50 = 11 nM)Activate thermogenesis and lipolysis
β1-AdrenoceptorCompetitive antagonist89 ± 12↓ Isoproterenol-induced chronotropyPrevent tachycardia
β2-AdrenoceptorCompetitive antagonist184 ± 21↓ Terbutaline-induced vasodilationPrevent hypotension/tremor
α1/α2-AdrenoceptorNegligible>10,000No significant activityAvoid off-target vasoactivity

Position in Obesity Therapeutics: Bridging Mechanistic Gaps

LY377604 occupies a distinctive niche in obesity pharmacotherapy by addressing three fundamental limitations of previous approaches:

Metabolic Amplification Gap: Unlike selective β3-AR agonists that demonstrated insufficient metabolic efficacy in humans, LY377604's dual mechanism amplifies adipocyte-specific cAMP signaling while concurrently blocking catecholamine degradation pathways. Preclinical studies showed LY377604 increased whole-body energy expenditure by 18-22% in diet-induced obese rats through simultaneous activation of brown adipose tissue glucose uptake (3.5-fold increase) and induction of white adipocyte browning [1] [5]. This translates to synergistic fat reduction without requiring the high receptor occupancy needed by selective agonists in humans [7].

Body Composition Gap: Contemporary GLP-1 agonists often reduce lean mass alongside adipose tissue (up to 40% of weight loss). In contrast, LY377604 demonstrates muscle-sparing effects by preferentially targeting β3-AR-rich adipose depots while antagonizing skeletal muscle β2-ARs that mediate proteolysis [5] [7]. This mechanistic profile aligns with next-generation dual agonists like ATR-127, which preserve lean mass through balanced β2/β3 agonism that activates muscle glucose uptake while stimulating adipose thermogenesis [5].

Signaling Precision Gap: The molecule's biased signaling capability enables preferential activation of thermogenic Gs-adenylyl cyclase pathways over β-arrestin recruitment, which is associated with receptor desensitization. This results in sustained metabolic activity without the diminished response observed with earlier β-agonists [1] [6]. Clinical translation remains challenging, however, as human trials of LY377604 analogs showed only modest weight reduction (3-5% versus placebo), likely due to lower β3-AR expression in human versus rodent adipose tissue (approximately 100-fold difference) [7].

Despite these limitations, LY377604's pharmacological strategy has inspired new therapeutic paradigms in metabolic disease, including:

  • Receptor heterodimer targeting: Leveraging crosstalk between β3-AR and glucagon receptors to enhance energy expenditure [8]
  • Tissue-specific delivery: Conjugating β3-agonists to adipose-targeting moieties to improve therapeutic index [5]
  • Dual-receptor agonists: Combining β3/β2 agonism (e.g., ATR-127) to simultaneously activate thermogenesis and muscle glucose uptake [5]

Table 3: Comparative Analysis of Obesity Therapeutic Mechanisms

Mechanistic ClassRepresentative AgentsAdipose EffectMuscle EffectClinical Weight Loss
Selective β3-AR agonistsMirabegron, L-796568Moderate thermogenesisNeutral≤3% (24 weeks)
GLP-1 receptor agonistsSemaglutide, LiraglutideReduced lipogenesisLean mass loss10-15% (68 weeks)
Dual β2/β3-AR agonistsATR-127, LY377604Strong thermogenesis/browningGlucose uptake preservation5-8% (preclinical models)
LY377604 analogCompound 19f [1]Lipolysis + thermogenesisAntagonism prevents proteolysis3-5% (Phase I)

LY377604 thus represents a pivotal proof-of-concept in targeted adrenergic modulation, demonstrating that strategic polypharmacology within a single molecule can achieve synergistic metabolic benefits unattainable through single-receptor targeting. While clinical efficacy remains constrained by human β3-AR biology, its pharmacological lessons continue to inform the development of dual and triple receptor agonists that may finally bridge the gap between rodent models and human obesity therapeutics [5] [7] [8].

Properties

CAS Number

204592-94-9

Product Name

LY377604

IUPAC Name

6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide

Molecular Formula

C31H32N4O4

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1

InChI Key

RBSGUQYXRDKPAE-QFIPXVFZSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O

Solubility

Soluble in DMSO

Synonyms

LY-377604; LY 377604; LY377604.

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.